1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide
Overview
Description
The compound “1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing at least two different elements. In this case, the elements are nitrogen and carbon .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-b]pyridine derivatives have been found to exhibit strong fluorescence, which can be influenced by the substitution pattern on the pyrazolo[3,4-b]pyridine ring .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The core structure of the compound, 1H-pyrazolo[3,4-b]pyridine, is a key scaffold in the synthesis of various heterocyclic compounds . These structures are significant in medicinal chemistry due to their resemblance to purine bases, which are fundamental components of DNA and RNA. The sulfanyl and formamide groups in the compound can act as points of functionalization, allowing for the creation of diverse derivatives with potential biological activity.
Development of Antiviral Agents
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been reported to exhibit potent antiviral properties . The compound could serve as a precursor in the synthesis of new antiviral agents, especially by modifying the sulfanyl group to attach various substituents that can interact with viral proteins.
Antibacterial Research
Similar to its antiviral applications, the compound’s derivatives have shown antibacterial activity . Research into the modification of this compound could lead to the development of new antibacterial agents that can be used to combat resistant bacterial strains.
Enzyme Inhibition Studies
The structural analogs of this compound have been utilized in the study of enzyme inhibition . For instance, they can serve as inhibitors for enzymes like phosphodiesterase-4, which plays a role in inflammatory diseases. The compound’s versatility in forming various derivatives makes it a valuable tool in designing enzyme inhibitors.
Receptor Ligand Research
The compound’s framework is useful in the development of ligands for various receptors . For example, modifications to the compound can lead to the formation of ligands for A1-adenosine or prostaglandin E2 receptor 1, which are important targets in pharmacology.
Pulmonary Arterial Hypertension (PAH) Treatment
Compounds with the 1H-pyrazolo[3,4-b]pyridine moiety have been explored for their potential in treating PAH, a severe cardiovascular disorder . The compound’s ability to be modified can help in creating new therapeutic agents that can alleviate the symptoms of PAH or slow its progression.
Cancer Research
The structural motif of 1H-pyrazolo[3,4-b]pyridine is also investigated for its role in cancer treatment strategies . The compound’s derivatives could be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway to novel oncological therapies.
Neurological Disorder Therapeutics
Lastly, the compound’s derivatives are being studied for their potential use in treating various neurological disorders . By modifying the compound to affect certain neurological pathways, researchers can develop new drugs that may be effective in treating conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
S-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7-9-5-8(17-11(16)14(2)3)6-12-10(9)15(4)13-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUABDTDDLQNZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)SC(=O)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144801 | |
Record name | S-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide | |
CAS RN |
1235439-63-0 | |
Record name | S-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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